3-Mercaptohexanol, (S)- 3-Mercaptohexanol, (S)-
Brand Name: Vulcanchem
CAS No.: 90180-90-8
VCID: VC13433565
InChI: InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m0/s1
SMILES: CCCC(CCO)S
Molecular Formula: C6H14OS
Molecular Weight: 134.24 g/mol

3-Mercaptohexanol, (S)-

CAS No.: 90180-90-8

Cat. No.: VC13433565

Molecular Formula: C6H14OS

Molecular Weight: 134.24 g/mol

* For research use only. Not for human or veterinary use.

3-Mercaptohexanol, (S)- - 90180-90-8

Specification

CAS No. 90180-90-8
Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
IUPAC Name (3S)-3-sulfanylhexan-1-ol
Standard InChI InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m0/s1
Standard InChI Key TYZFMFVWHZKYSE-LURJTMIESA-N
Isomeric SMILES CCC[C@@H](CCO)S
SMILES CCCC(CCO)S
Canonical SMILES CCCC(CCO)S

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

(S)-3-Mercaptohexanol features a hydroxyl group at position 1 and a sulfanyl group at position 3 of a hexane backbone. The (S)-configuration at the chiral center (C3) distinguishes it from its (R)-enantiomer . Key properties include:

PropertyValueSource
Molecular Weight134.24 g/mol
Boiling Point250°C
Density0.97 g/cm³
Water SolubilityInsoluble
Refractive Index1.479–1.481

The compound’s low water solubility and high volatility make it ideal for headspace analysis in gas chromatography (GC) .

Spectroscopic Identification

  • Mass Spectrometry: NIST data show a base peak at m/zm/z 61 (C2H5S+\text{C}_2\text{H}_5\text{S}^+) and molecular ion at m/zm/z 134.

  • NMR: HMDB reports 1H^1\text{H}-NMR signals at δ 0.80 (t, 3H, CH3_3), 1.05–1.52 (m, 4H, CH2_2), and 3.83 (m, 1H, CH-S).

Synthesis and Enantioselective Production

Chemical Synthesis

The Michael addition of L-cysteine to (2E)-2-hexenoic acid ethyl ester, followed by sodium trimethoxyborohydride reduction, yields diastereomeric mixtures of cysteine conjugates. Subsequent enzymatic cleavage using β-lyases (e.g., tryptophanase) releases (S)-3-mercaptohexanol with >98% enantiomeric excess (ee) .

Biocatalytic Approaches

Lipase B from Candida antarctica hydrolyzes 3-acetylthioesters enantioselectively, achieving an enantioselectivity (EE) of 36 for (S)-3-mercaptohexanol . Immobilization boosts EE to 85, while tert-butyl alcohol as a cosolvent enhances yield (49% ee) .

Applications in Flavor and Fragrance

Sensory Profile

(S)-3-Mercaptohexanol contributes citrus, guava, and passion fruit notes at thresholds as low as 0.050 ppm . Its (R)-enantiomer, in contrast, exhibits sulfurous and meaty aromas .

Role in Wine Aroma

PrecursorConversion EfficiencyContribution to 3MH
Cys-3MH<1%3–7%
G-3MHNot quantifiedMajor contributor

Biosynthesis and Metabolic Pathways

Yeast-Mediated Release

Saccharomyces cerevisiae enzyme Str3p (cystathionine β-lyase) cleaves Cys-3MH to release 3MH . Overexpression of STR3 in yeast strains enhances thiol production by 2-fold .

Transport Mechanisms

The Opt1p glutathione transporter facilitates precursor uptake, with OPT1 knockout strains showing 50% reduced 3MH levels .

Analytical Methods

Enantioselective GC

Chiral columns (e.g., modified cyclodextrins) resolve (S)- and (R)-enantiomers, with (S)-3-mercaptohexanol eluting earlier .

LC-MS/MS

Diastereomers of Cys-3MH are quantified using deuterated internal standards, achieving detection limits of 0.1 µg/L .

ParameterDetail
HS Code2930909090
MFN Tariff6.5%

Future Directions

  • Precursor Optimization: Identifying G-3MH’s role in 3MH biosynthesis .

  • Enzyme Engineering: Enhancing Str3p’s activity toward cysteine conjugates .

  • Biosensing Applications: Thiol monolayers for DNA detection .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator